molecular formula C14H8Br2 B050430 Bis(4-bromophenyl)acetylene CAS No. 2789-89-1

Bis(4-bromophenyl)acetylene

Cat. No. B050430
CAS RN: 2789-89-1
M. Wt: 336.02 g/mol
InChI Key: FJQGIJIHOXZMMJ-UHFFFAOYSA-N
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Description

Bis(4-bromophenyl)acetylene is a compound featuring an acetylene core with bromophenyl groups at each terminal. It is used as a precursor in various organic synthesis and materials science applications. The bromine atoms provide reactive sites for further functionalization, making it a versatile building block in chemical synthesis.

Synthesis Analysis

The synthesis of Bis(4-bromophenyl)acetylene derivatives involves multiple steps, starting from the reaction between α, 4-dibromotoluene and bisphenol A or α, α'-dichloro-m-xylene and 4-bromophenol. This is followed by palladium-catalyzed cross-coupling and the removal of protecting groups under alkaline conditions (W. Douglas & A. Overend, 1994).

Molecular Structure Analysis

The molecular structure of related bis(acetylene) compounds shows significant double bond character in the S-C bonds and non-linearity in the acetylene core, indicating the presence of electronic interactions between the substituents and the acetylenic linkage (F. Mo et al., 1999).

Chemical Reactions and Properties

Bis(4-bromophenyl)acetylene undergoes various chemical reactions due to the presence of bromine atoms and the acetylenic bond. It can participate in coupling reactions, serve as a dienophile in Diels-Alder reactions, and undergo electrophilic cyclizations (A. Riera et al., 1990).

Physical Properties Analysis

The physical properties of Bis(4-bromophenyl)acetylene and its derivatives, such as melting points, solubility, and crystalline structure, are crucial for its application in material science and organic synthesis. However, specific details on these properties are generally determined experimentally and may vary depending on the synthesis method and conditions.

Chemical Properties Analysis

The chemical properties of Bis(4-bromophenyl)acetylene, including reactivity, stability under different conditions, and interactions with various reagents, are influenced by the acetylenic linkage and bromophenyl groups. Its ability to participate in cross-coupling reactions and act as a precursor for polymers and other organic materials highlights its utility in chemical synthesis (W. Douglas & A. Overend, 1994).

Scientific Research Applications

It’s worth noting that “Bis(4-bromophenyl)acetylene” is a chemical compound with the molecular formula C14H8Br2 . It appears as a crystalline powder and is not soluble in water . Its melting point ranges from 183°C to 187°C .

“Bis(4-bromophenyl)acetylene” is a chemical compound with the molecular formula C14H8Br2 . It appears as a crystalline powder and is not soluble in water . Its melting point ranges from 183°C to 187°C .

“Bis(4-bromophenyl)acetylene” is a chemical compound with the molecular formula C14H8Br2 . It appears as a crystalline powder and is not soluble in water . Its melting point ranges from 183°C to 187°C .

Safety And Hazards

When handling “Bis(4-bromophenyl)acetylene”, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

1-bromo-4-[2-(4-bromophenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQGIJIHOXZMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392718
Record name Bis(4-bromophenyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-bromophenyl)acetylene

CAS RN

2789-89-1
Record name Bis(4-bromophenyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
Z Yu, Y Xiao, S Guo, F Min, Q Sun, R Song… - …, 2022 - Wiley Online Library
Photocatalytic conversion of CO 2 into renewable fuels with high efficiency and selectivity is desirable for solar energy utilization, but remains a great challenge. Herein, cobalt(II)‐…
AE Brown, BE Eichler - Tetrahedron letters, 2011 - Elsevier
Bis(tri-n-butylstannyl)acetylene was synthesized and used to create a series of symmetric diarylacetylenes via a one-step Stille coupling protocol with Pd(PPh 3 ) 4 as the catalyst. In …
Number of citations: 21 www.sciencedirect.com
XH Li, JF Gong, MP Song - Chemistry–An Asian Journal, 2022 - Wiley Online Library
Two different types of new phosphinamide α‐amino ester derivatives have been prepared in moderate to high yields via ruthenium(II) and rhodium(III)‐catalyzed ortho‐C−H …
Number of citations: 2 onlinelibrary.wiley.com
X Shen, DM Ho, RA Pascal - Journal of the American Chemical …, 2004 - ACS Publications
Four large, 6-fold symmetric, polyphenylene hydrocarbons have been prepared by short syntheses that chiefly employed alkyne trimerization, palladium-catalyzed coupling, and Diels−…
Number of citations: 68 pubs.acs.org
J Wu, MD Watson, L Zhang, Z Wang… - Journal of the American …, 2004 - ACS Publications
Hexakis (4-iodophenyl)-peri-hexabenzocoronene (5), a novel functionalizable mesogenic building block, was prepared by rational multistep synthesis. Although sparingly soluble in …
Number of citations: 237 pubs.acs.org
X Yang, Y Zhang, B Zhang, S Zhang, X Liu… - Journal of Materials …, 2020 - pubs.rsc.org
Highly electron-accepting viologen derivatives, o-carborane viologens (CbV2+), and their iron based-supramolecular polymers (FeSPs) with tunable optoelectronic properties have …
Number of citations: 11 pubs.rsc.org
K Stefanowska, J Szyling, J Walkowiak… - Inorganic …, 2021 - ACS Publications
Trifunctional incompletely condensed polyhedral oligomeric silsesquioxanes (RSiMe 2 O) 3 R′ 7 Si 7 O 9 (IC-POSSs) are considered as intriguing building nanoblocks dedicated to …
Number of citations: 14 pubs.acs.org
KE Maly, E Gagnon, T Maris… - Journal of the American …, 2007 - ACS Publications
Hexakis[4-(2,4-diamino-1,3,5-triazin-6-yl)phenyl]benzene (4) incorporates a disc-shaped hexaphenylbenzene core and six peripheral diaminotriazine groups that can engage in …
Number of citations: 208 pubs.acs.org
S Naidoo, V Jeena - European Journal of Organic Chemistry, 2019 - Wiley Online Library
A one‐pot, two‐step, simple, efficient and eco‐friendly oxidation of internal alkynes as a key step towards the synthesis of 2,4,5‐trisubstituted imidazoles, using an inexpensive I 2 /…
S Naidoo, V Jeena - Tetrahedron, 2020 - Elsevier
An efficient, eco-friendly and practical oxidation of internal alkynes and primary alcohols as key steps towards the synthesis of 2,4,5-trisubstituted imidazoles is reported. This green …
Number of citations: 20 www.sciencedirect.com

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